molecular formula C15H9Cl2NO3 B2549545 2-[(3,4-Dichlorophenyl)methoxy]isoindole-1,3-dione CAS No. 38936-82-2

2-[(3,4-Dichlorophenyl)methoxy]isoindole-1,3-dione

Cat. No.: B2549545
CAS No.: 38936-82-2
M. Wt: 322.14
InChI Key: MFHSFGWIMQQPTJ-UHFFFAOYSA-N
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Description

2-[(3,4-Dichlorophenyl)methoxy]isoindole-1,3-dione is a useful research compound. Its molecular formula is C15H9Cl2NO3 and its molecular weight is 322.14. The purity is usually 95%.
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Scientific Research Applications

  • Phosphodiesterase 10A Inhibition and Serotonin Receptor Affinity : A study conducted by Czopek et al. (2020) on isoindole-1,3-dione derivatives, including compounds similar to "2-[(3,4-Dichlorophenyl)methoxy]isoindole-1,3-dione", explored their potential as antipsychotics. The research focused on their properties as phosphodiesterase 10A inhibitors and their affinity for serotonin receptors, which are crucial in the treatment of schizophrenia and related disorders (Czopek et al., 2020).

  • Functionalization in Organic Synthesis : Khusnitdinov et al. (2019) investigated the reaction of isoindole-1,3-diones with bromine and methoxy groups in organic synthesis. Their work provides insights into the chemical behavior and potential applications of compounds like "this compound" in the synthesis of more complex molecules (Khusnitdinov et al., 2019).

  • Acetylcholinesterase Inhibition for Alzheimer's Treatment : The study by Andrade-Jorge et al. (2018) demonstrated the potential of isoindoline-1,3-dione derivatives as inhibitors of acetylcholinesterase, a key enzyme in Alzheimer's disease. This suggests a possible therapeutic application of "this compound" in the management of Alzheimer's (Andrade-Jorge et al., 2018).

  • Palladium-Catalyzed Reactions : Hou et al. (2007) explored the use of substituted isoindoles in palladium-catalyzed reactions, which could be relevant for the synthesis of derivatives of "this compound" (Hou et al., 2007).

  • Anti-Inflammatory Properties : Abdou et al. (2012) examined isoindoline-1,3-dione derivatives for their anti-inflammatory activity, indicating potential medical applications for compounds like "this compound" (Abdou et al., 2012).

Mechanism of Action

Target of Action

It’s known that isoindoline derivatives, which include 2-[(3,4-dichlorophenyl)methoxy]isoindole-1,3-dione, have been found to interact with various receptors .

Mode of Action

Isoindoline derivatives are known to bind with high affinity to multiple receptors , which suggests that this compound may interact with its targets in a similar manner.

Biochemical Pathways

It’s known that isoindoline derivatives have diverse biological activities , suggesting that this compound may affect multiple biochemical pathways.

Pharmacokinetics

Isoindoline derivatives were tested in silico to predict their affinities and some pharmacokinetic parameters .

Result of Action

Isoindoline derivatives have been found to have diverse biological activities , suggesting that this compound may have a range of molecular and cellular effects.

Action Environment

It’s known that the synthesis of isoindoline derivatives follows green chemistry principles , suggesting that the synthesis of this compound may also be influenced by environmental factors.

Safety and Hazards

The newly synthesized phthalimide derivatives showed no cytotoxic activity in the concentration range studied (10–90 µM) .

Properties

IUPAC Name

2-[(3,4-dichlorophenyl)methoxy]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2NO3/c16-12-6-5-9(7-13(12)17)8-21-18-14(19)10-3-1-2-4-11(10)15(18)20/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFHSFGWIMQQPTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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